2-(1H-benzo[d][1,2,3]triazol-1-yl)-N-((3-(furan-2-yl)pyrazin-2-yl)methyl)acetamide
Description
This compound belongs to a class of benzotriazole-linked acetamide derivatives designed for pharmacological applications, particularly as noncovalent inhibitors targeting viral proteases, such as those in SARS-associated coronaviruses . Its structure comprises:
- Benzotriazole core: A heterocyclic aromatic system known for its hydrogen-bonding capabilities and metabolic stability .
- Acetamide linker: Connects the benzotriazole to a substituted pyrazine moiety.
Synthesis: The compound is synthesized via coupling reactions using 2-(1H-benzo[d][1,2,3]triazol-1-yl)acetic acid and amine intermediates (e.g., (3-(furan-2-yl)pyrazin-2-yl)methanamine) in the presence of EDC/HOBt or via Suzuki-Miyaura cross-coupling for pyrazine functionalization . Purification involves column chromatography, with final purity >95% confirmed by $ ^1H $ NMR and mass spectrometry .
Properties
IUPAC Name |
2-(benzotriazol-1-yl)-N-[[3-(furan-2-yl)pyrazin-2-yl]methyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N6O2/c24-16(11-23-14-5-2-1-4-12(14)21-22-23)20-10-13-17(19-8-7-18-13)15-6-3-9-25-15/h1-9H,10-11H2,(H,20,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISIACPOQEBGLSW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=NN2CC(=O)NCC3=NC=CN=C3C4=CC=CO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N6O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-benzo[d][1,2,3]triazol-1-yl)-N-((3-(furan-2-yl)pyrazin-2-yl)methyl)acetamide typically involves multi-step organic reactionsThe reaction conditions often include the use of catalysts, such as palladium or copper, and solvents like dimethylformamide (DMF) or dichloromethane (DCM) to facilitate the reactions .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and improved safety. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, would be important considerations in an industrial setting .
Chemical Reactions Analysis
Types of Reactions
2-(1H-benzo[d][1,2,3]triazol-1-yl)-N-((3-(furan-2-yl)pyrazin-2-yl)methyl)acetamide can undergo various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzo[d][1,2,3]triazole core and the pyrazine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO₄) for oxidation, reducing agents like sodium borohydride (NaBH₄) for reduction, and nucleophiles like amines or thiols for substitution reactions. The reaction conditions typically involve controlled temperatures, inert atmospheres (e.g., nitrogen or argon), and appropriate solvents to ensure the desired transformations .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furanones, while reduction of nitro groups can produce amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives with potentially different properties and applications .
Scientific Research Applications
Antimicrobial Activity
Research indicates that derivatives containing the benzo[d][1,2,3]triazole moiety exhibit antimicrobial properties . The triazole ring is known for its ability to interact with biological targets, which can inhibit the growth of various microorganisms. For instance, studies have demonstrated that compounds with similar structures show effectiveness against bacterial strains such as Escherichia coli and Pseudomonas aeruginosa .
Anticancer Properties
Compounds containing the benzo[d][1,2,3]triazole structure have been evaluated for their anticancer activities . The mechanism often involves the induction of apoptosis in cancer cells and the inhibition of tumor growth. In vitro studies have shown that these compounds can affect cell proliferation and viability in various cancer cell lines .
Antitubercular Activity
The compound's potential as an antitubercular agent has also been explored. Similar derivatives have been tested against Mycobacterium tuberculosis, showing promising results that warrant further investigation into their efficacy and safety in vivo .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound:
| Structural Feature | Activity Implication |
|---|---|
| Benzo[d][1,2,3]triazole core | Essential for antimicrobial and anticancer activity |
| Furan and pyrazine substituents | Enhance bioactivity and selectivity |
| Acetamide linkage | Influences solubility and pharmacokinetics |
Case Studies
Several case studies have documented the synthesis and evaluation of similar compounds:
Synthesis and Evaluation
A recent study synthesized a series of triazole derivatives and evaluated their antimicrobial and anticancer properties. The results indicated that modifications to the triazole core significantly impacted biological activity .
In Vivo Studies
In vivo studies on related compounds demonstrated effective inhibition of tumor growth in animal models, suggesting potential therapeutic applications for human cancers .
Mechanism of Action
The mechanism of action of 2-(1H-benzo[d][1,2,3]triazol-1-yl)-N-((3-(furan-2-yl)pyrazin-2-yl)methyl)acetamide depends on its specific application. In medicinal chemistry, for example, the compound may interact with specific molecular targets, such as enzymes or receptors, to exert its therapeutic effects. The benzo[d][1,2,3]triazole core can participate in π-π stacking interactions, while the furan and pyrazine rings can engage in hydrogen bonding and other non-covalent interactions with biological molecules .
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Selected Analogs
Key Structural Determinants of Activity
Aromatic Substituents: Electron-Withdrawing Groups (e.g., Cl, NO$_2$): Enhance analgesic activity (e.g., Compound 66: 3-chlorophenyl, 70% inhibition) but may reduce solubility . Heteroaromatic Moieties: Pyrazine (target compound) and pyrazole (Compound 36) improve target binding via π-π interactions, critical for antiviral activity . Furan vs.
Linker Flexibility :
- Acetamide linkers with methylenic spacers (e.g., Compound 36) improve conformational adaptability for enzyme binding .
- Thioacetamide derivatives (e.g., 540498-73-5) introduce sulfur-based hydrogen bonding, though their biological relevance remains uncharacterized .
Hydrogen-Bonding Capacity :
- The benzotriazole NH group participates in hydrogen-bonding networks with protease active sites, as observed in crystallographic studies of related inhibitors .
Biological Activity
The compound 2-(1H-benzo[d][1,2,3]triazol-1-yl)-N-((3-(furan-2-yl)pyrazin-2-yl)methyl)acetamide is a novel hybrid molecule that combines the pharmacophoric elements of triazole and pyrazine. This structural combination is of significant interest due to its potential biological activities, particularly in areas such as anticancer, antimicrobial, and anti-inflammatory applications. This article reviews the existing literature on the biological activity of this compound, focusing on its synthesis, mechanisms of action, and biological evaluations.
Synthesis and Characterization
The synthesis of the target compound often involves multi-step reactions starting from readily available precursors. The general synthetic route includes:
- Formation of the Triazole Ring : This is typically achieved through a cycloaddition reaction involving azides and alkynes.
- Introduction of the Pyrazine Moiety : Furan derivatives can be functionalized to introduce pyrazine rings through condensation reactions.
- Final Acetylation : The final step usually involves acetylation to yield the desired amide structure.
Characterization techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography are employed to confirm the structure and purity of the synthesized compound.
Anticancer Activity
Several studies have reported on the anticancer properties of compounds related to 1H-benzotriazole derivatives. For instance, a closely related compound demonstrated significant antiproliferative activity against various human cancer cell lines with IC50 values in the low nanomolar range (1.2 - 2.4 nM) . The mechanism of action was attributed to inhibition of histone deacetylases (HDACs), which play a critical role in cancer cell proliferation and survival.
| Compound | IC50 (nM) | Mechanism |
|---|---|---|
| Benzotriazole derivative | 1.2 - 2.4 | HDAC inhibition |
Antimicrobial Activity
The antimicrobial efficacy of benzotriazole derivatives has been extensively studied. Compounds containing benzotriazole structures have shown activity against a range of bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). The minimum inhibitory concentrations (MICs) for these compounds were reported between 12.5 - 25 μg/mL against certain strains .
| Bacterial Strain | MIC (μg/mL) |
|---|---|
| MRSA | 12.5 - 25 |
Anti-inflammatory Activity
Preliminary studies suggest that compounds with benzotriazole moieties exhibit anti-inflammatory properties by modulating pathways associated with inflammatory cytokines. This activity may be linked to their ability to inhibit specific enzymes involved in inflammatory processes.
The biological activities of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : Similar compounds have been shown to inhibit enzymes such as HDACs and various kinases involved in cancer progression.
- Interaction with DNA : Some studies indicate that triazole-containing compounds can intercalate into DNA or disrupt its replication.
- Modulation of Cell Signaling Pathways : These compounds may affect signaling pathways that regulate cell growth and apoptosis.
Case Study 1: Anticancer Properties
In a study evaluating a related benzotriazole derivative, researchers observed significant tumor growth inhibition in xenograft models at doses correlating with in vitro IC50 values . This highlights the potential for clinical applications in oncology.
Case Study 2: Antimicrobial Efficacy
Another investigation focused on the antibacterial properties against clinical isolates of MRSA found that specific substitutions on the benzotriazole ring enhanced antimicrobial activity significantly compared to standard treatments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
